molecular formula C14H18N2O4 B2483357 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922904-11-8

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2483357
CAS RN: 922904-11-8
M. Wt: 278.308
InChI Key: PSDZCCFACUFCJH-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrrolidine ring . The molecular formula is C14H18N2O3 and it has a molecular weight of 262.309.


Synthesis Analysis

The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . The structure also includes methoxy groups and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H18N2O3 and it has a molecular weight of 262.309. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine derivatives to develop drugs for treating human diseases . Key features include:

Copolymer Synthesis

2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers may have interesting optical and electrochemical properties.

Quinoline Derivatives

The compound plays a role in the preparation of quinoline derivatives. For example:

Custom Synthesis and Bulk Manufacturing

Chemical suppliers offer 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide for custom synthesis and bulk manufacturing. Researchers can access this compound for various applications .

Other Derivatives

The compound’s derivatives, such as N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide, may have additional applications. However, further research is needed to explore their specific roles .

Future Directions

The future directions for this compound could involve increasing the selectivity toward the sigma-1 receptor by the structural variation of the pyracetam pharmacophore . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This could be a motivating factor for planning further studies in the case of this compound .

properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-12(20-2)11(8-10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDZCCFACUFCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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